Isoneobavaisoflavone

概要

説明

Isoneobavaisoflavone is a naturally occurring isoflavone, a type of flavonoid, found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

作用機序

Target of Action

The compound is a derivative of neobavaisoflavone , and its synthesis involves the condensation of 7-benzoyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol

Mode of Action

It is known that isoflavones, a class of compounds to which isoneobavaisoflavone belongs, are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol and may modulate key transcription factors involved in the regulation of lipid metabolism by acting on the peroxisome proliferator-activated receptors (PPAR) alpha and gamma .

Biochemical Pathways

This compound is a secondary metabolite derived from the phenylpropanoid pathway . It is found in leguminous plants, especially in the pea family . Isoflavones play a key role in plant-environment interactions and act as phytoalexins . They also have an array of health benefits for humans .

Result of Action

Isoflavones, in general, have been associated with a reduced incidence of coronary heart disease, atherosclerosis, type ii diabetes mellitus, and breast and prostate cancer .

生化学分析

Biochemical Properties

Isoneobavaisoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA polymerase at moderate to high concentrations, thereby affecting DNA synthesis and repair processes . Additionally, this compound inhibits platelet aggregation, which is essential for preventing blood clot formation . These interactions highlight the compound’s potential therapeutic applications in treating inflammatory and cardiovascular diseases.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of prostate cancer cells by inducing cytotoxicity and apoptosis in a dose-dependent manner . Furthermore, this compound inhibits RANKL-mediated osteoclastogenesis in bone marrow monocytes and RAW264.7 cells, which is crucial for bone health . The compound also modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to DNA polymerase, inhibiting its activity and thereby affecting DNA synthesis . Additionally, this compound interacts with various signaling molecules, leading to the modulation of cell signaling pathways. For example, it inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages . These interactions contribute to the compound’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been observed to result in sustained inhibition of cancer cell proliferation and osteoclastogenesis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting cancer cell proliferation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration . These metabolic reactions are essential for the compound’s biotransformation and elimination from the body. Enzymes such as UDP-glucuronosyltransferases and sulfotransferases play a crucial role in these metabolic processes, affecting the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes via specific transporters, and it accumulates in certain tissues, such as the liver and kidneys . This distribution pattern is essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Studies have shown that the compound is primarily localized in the endoplasmic reticulum, where it interacts with various enzymes and proteins involved in its metabolic processes . This subcellular localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isoneobavaisoflavone typically involves the condensation of 7-benzoyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol, followed by hydrolysis with dilute alkali to afford neobavaisoflavone. The neobavaisoflavone is then converted into this compound by heating with formic acid . Another method involves the condensation of 7-benzyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol to give a chroman derivative, which is then converted into this compound by hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.

化学反応の分析

Types of Reactions: Isoneobavaisoflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated and acylated derivatives.

科学的研究の応用

Isoneobavaisoflavone: Applications in Scientific Research

This compound, a flavonoid isolated from the Psoralea genus, demonstrates a range of biological activities, positioning it as a compound of interest in scientific research . Research indicates its potential therapeutic applications in areas such as antimicrobial activity, antioxidant properties, and quality evaluation .

Antimicrobial Activity

This compound exhibits notable antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis, two Gram-positive bacteria known for causing skin infections . In vitro studies have shown that this compound has significant antimicrobial activity against these pathogens .

Antioxidant Properties

Research has also explored the antioxidant activities of Psoralea corylifolia extracts, correlating them with the content of total phenolics . Isobavachin and isobavachalcone/eorylifolin have demonstrated broad antioxidative activities in rat liver microsomes and mitochondria . These findings suggest that this compound may contribute to the antioxidant properties of Psoralea corylifolia .

Quality Evaluation Marker

This compound is one of eight chemotaxonomic markers that can act on targets such as AKT1, HSP90AA1, and EGFR and possess effects mainly through glycolysis and wnt/β-catenin signaling to alleviate osteoporosis . It is also recommended as a quality evaluation marker .

Related compounds

Other flavonoids isolated from Psoralea corylifolia also possess antimicrobial properties. Bavachin, bavachinin, 7,8-dihydro-8-(4-hydroxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one, erythrinin A, neobavaisoflavone, isobavachalcone, bavachalcone, and corylifols B have demonstrated remarkable anti-S. aureus and anti-S. epidermidis activity .

Further Research

類似化合物との比較

Isoneobavaisoflavone is structurally similar to other isoflavones such as neobavaisoflavone, daidzein, and genistein. it is unique in its specific biological activities and the pathways it modulates. For instance:

Neobavaisoflavone: Similar in structure but differs in its specific biological activities and potency.

Daidzein and Genistein: These are well-known isoflavones with estrogenic activity, but this compound has distinct anti-inflammatory and anticancer properties

生物活性

Isoneobavaisoflavone, a compound derived from the Psoralea genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Source

This compound is a type of isoflavonoid, characterized by its aromatic structure that is typical of flavonoids. It is primarily extracted from plants within the Psoralea genus, particularly Psoralea corylifolia , which is known for its medicinal properties in traditional medicine.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and pancreatic cancer cells by activating immune responses and promoting cell death pathways .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.3 | Apoptosis |

| Pancreatic | 0.4 | Immune activation |

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. It effectively scavenges free radicals, as evidenced by assays measuring DPPH radical scavenging activity . The antioxidant activity correlates with the total phenolic content in extracts from Psoralea corylifolia.

3. Estrogenic Activity

This compound acts as an agonist for estrogen receptors (ERα and ERβ), activating classical estrogen signaling pathways. This property suggests potential applications in hormone-related therapies, particularly for conditions such as osteoporosis and certain cancers .

4. Immunomodulatory Effects

This compound has been found to enhance immune responses by stimulating the proliferation of immune cells. Studies indicate that it can increase both humoral and cell-mediated immunity in animal models .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

- Study on Osteoporosis : In an ovariectomized rat model, this compound significantly improved bone mineral density (BMD) and reduced bone resorption markers, indicating its potential as a treatment for postmenopausal osteoporosis .

- Cancer Research : A study demonstrated that this compound could reverse drug resistance in MCF-7 cells, enhancing the effectiveness of conventional chemotherapy agents .

特性

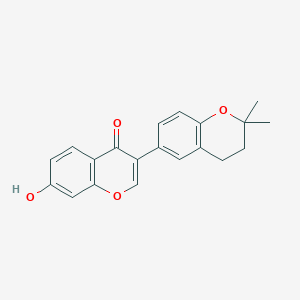

IUPAC Name |

3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-6,9-11,21H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQGRDVFZGPOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346049 | |

| Record name | Isoneobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40357-43-5 | |

| Record name | Isoneobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。